

X-ray Diffraction Analysis of Methylisonicotinate-N-oxide: A Technical Guide

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Compound of Interest

Compound Name: **Methylisonicotinate-N-oxide**

Cat. No.: **B142975**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the single-crystal X-ray diffraction analysis of **Methylisonicotinate-N-oxide**. The information is compiled from published crystallographic data, offering a detailed look at its molecular structure and the experimental procedures used for its characterization.

Core Data Summary

The crystallographic data for **Methylisonicotinate-N-oxide** provides a quantitative look into its solid-state structure. Key parameters from the analysis are summarized below for clarity and comparative purposes.

Table 1: Crystal Data and Structure Refinement.[1][2]

Parameter	Value
Empirical Formula	C ₇ H ₇ NO ₃
Formula Weight	153.14
Temperature	298 K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	7.2429 (14) Å
b	10.347 (2) Å
c	9.898 (2) Å
β	105.09 (3)°
Volume	716.2 (3) Å ³
Z	4
Calculated Density	1.420 Mg/m ³
Absorption Coefficient	0.11 mm ⁻¹
F(000)	320
Crystal Size	0.30 x 0.25 x 0.20 mm
Data Collection	
Theta range for data collection	3.5 to 27.5°
Index ranges	-9 ≤ h ≤ 9, -13 ≤ k ≤ 13, -12 ≤ l ≤ 12
Reflections collected	7070
Independent reflections	1640 [R(int) = 0.053]
Reflections with I > 2σ(I)	972

Refinement

Refinement method Full-matrix least-squares on F^2

Data / restraints / parameters 1640 / 0 / 100

Goodness-of-fit on F^2 1.02

Final R indices [$I > 2\sigma(I)$] $R_1 = 0.060, wR_2 = 0.180$

R indices (all data) $R_1 = 0.104, wR_2 = 0.205$

Largest diff. peak and hole 0.18 and -0.16 e. \AA^{-3}

Table 2: Selected Bond Lengths (\AA).[1]

Bond	Length (\AA)
N1—O3	1.292 (2)
N1—C3	1.350 (3)
N1—C2	1.357 (3)
C5—C1	1.389 (3)
C5—C4	1.357 (3)
O1—C7	1.445 (3)

Table 3: Selected Bond Angles ($^\circ$).[1]

Angle	Degrees ($^\circ$)
O3—N1—C3	118.4 (2)
O3—N1—C2	119.5 (2)
C3—N1—C2	122.1 (2)
C1—C5—C4	118.9 (2)
C1—C2—N1	119.0 (2)
C4—C3—N1	119.6 (2)

Experimental Protocols

The successful analysis of **Methylisonicotinate-N-oxide** via X-ray diffraction is underpinned by a precise experimental methodology, from crystal synthesis to data analysis.

Synthesis and Crystallization

Colorless, block-shaped crystals of the title compound suitable for X-ray analysis were obtained by dissolving **Methylisonicotinate-N-oxide** (3 mmol, 0.46 g) in methanol and allowing the solvent to slowly evaporate in air.^[1]

X-ray Data Collection

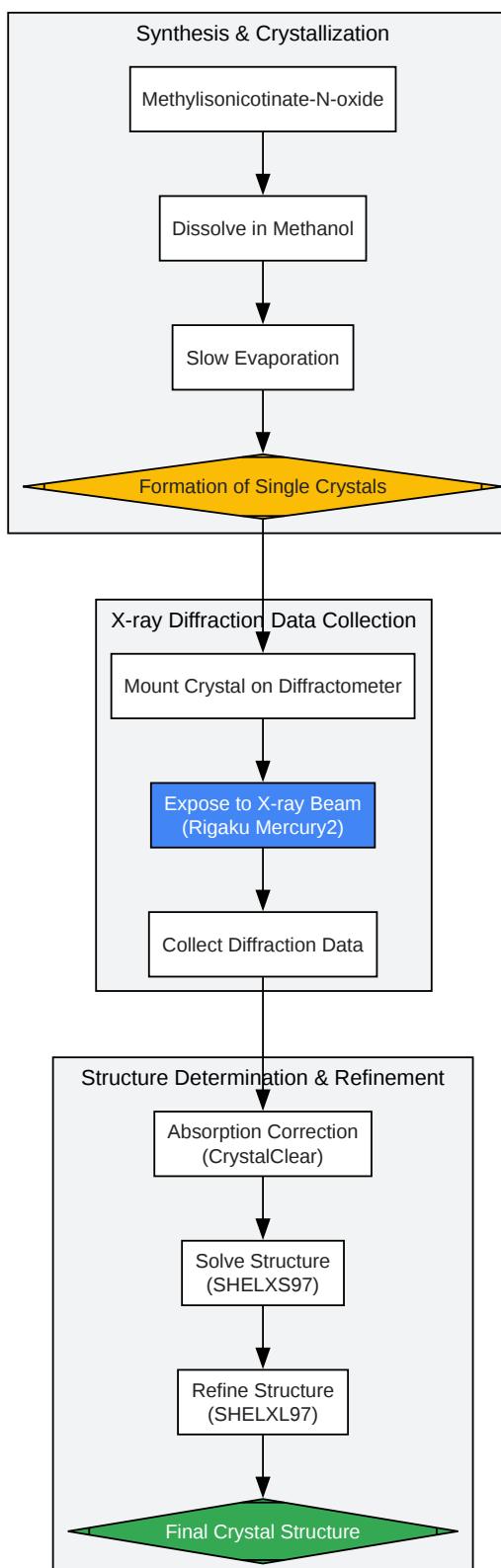
A suitable single crystal was mounted for data collection. The data were collected on a Rigaku Mercury2 diffractometer.^[2] A multi-scan absorption correction was applied using the CrystalClear software.^[2]

Structure Solution and Refinement

The crystal structure was solved using the SHELXS97 program and refined with SHELXL97.^[2] All hydrogen atoms attached to carbon atoms were positioned geometrically and treated as riding atoms.^[1] The final refinement was a full-matrix least-squares on F^2 .^[1]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from the initial compound to the final structural analysis.

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References

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